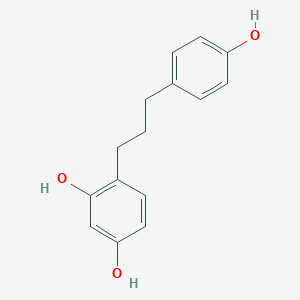

4'-O-Demethylbroussonin A

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13-7-4-11(5-8-13)2-1-3-12-6-9-14(17)10-15(12)18/h4-10,16-18H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSKNGMIUSMMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-O-Demethylbroussonin A: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-O-Demethylbroussonin A, focusing on its natural origins and the methodologies for its extraction and purification. While direct and detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, this guide synthesizes established methods for the extraction of analogous flavonoid and polyphenol compounds from its primary natural source, the genus Broussonetia.

Natural Source

This compound, as its name suggests, is a derivative of Broussonin A, a prenylated flavonoid. The primary natural sources for this class of compounds are plants belonging to the genus Broussonetia, particularly the paper mulberry (Broussonetia papyrifera) and Broussonetia kazinoki.[1][2][3] These species are rich in a diverse array of phenolic compounds, including flavonoids, lignans, and coumarins, which have garnered significant interest for their potential pharmacological activities.[3] Different parts of the plant, including the roots, stems, leaves, and fruit, contain these bioactive constituents.[3]

Extraction and Purification Methodologies

The extraction of phenolic compounds from Broussonetia species typically involves solvent extraction followed by various chromatographic techniques for purification. The following protocol is a representative methodology synthesized from established procedures for isolating flavonoids and other polyphenols from Broussonetia papyrifera and related species.

Experimental Protocol: Representative Extraction and Fractionation

-

Preparation of Plant Material: The twigs, wood, or root bark of Broussonetia papyrifera are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.[2]

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Ethanol is a commonly used solvent for this purpose.[2][3] The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency. The process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with flavonoids often concentrating in the ethyl acetate or chloroform fractions.[1]

-

Column Chromatography: The bioactive fraction (e.g., the chloroform-soluble extract) is subjected to column chromatography for further separation.[1]

-

Stationary Phase: Silica gel is a common stationary phase for the initial separation.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

-

-

Further Purification: Fractions containing compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).[3]

Data Presentation: Yields of Bioactive Compounds from Broussonetia

| Compound Class | Plant Source | Extraction Method | Yield | Reference |

| Total Flavonoids | B. papyrifera | Ionic liquid-assisted ethanol extraction | 0.4685 mg/g | [4] |

| Total Flavonoids | B. papyrifera | Traditional ethanol extraction | 37.33 mg/g | [4] |

| Lignans & Coumarins | B. papyrifera bark | Ethanol extract | Not specified | [3] |

| Phenylpropanoids | B. papyrifera young branches | Ethanol extract | Not specified | [3] |

Mandatory Visualizations

Experimental Workflow for Extraction and Isolation

Caption: Generalized workflow for the extraction and isolation of this compound.

Hypothesized Signaling Pathway: Anti-inflammatory Action

Given that many flavonoids from Broussonetia exhibit anti-inflammatory properties, a plausible mechanism of action for this compound is the modulation of key inflammatory signaling pathways. A related compound, 4'-demethylnobiletin, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[5][6] The following diagram illustrates this hypothesized signaling cascade.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 4'-O-Demethylbroussonin A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4'-O-Demethylbroussonin A, a prenylated diphenylpropane found in plants of the Moraceae family, notably Broussonetia species. The biosynthesis of this complex natural product involves a series of enzymatic reactions, beginning with the general phenylpropanoid pathway and culminating in specific prenylation and demethylation steps. This document details the probable enzymatic players, their mechanisms, and available experimental data, offering a valuable resource for researchers in natural product biosynthesis and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

-

Formation of the Chalcone Precursor: This stage follows the well-established phenylpropanoid pathway to produce a key C15 chalcone intermediate.

-

Modification of the Chalcone Skeleton and Prenylation: This involves the reduction of the chalcone and the subsequent addition of a prenyl group by a prenyltransferase.

-

Final Demethylation Step: The immediate precursor, Broussonin A, undergoes demethylation at the 4'-O-position to yield the final product.

The proposed overall pathway is depicted below:

Preliminary Biological Screening of 4'-O-Demethylbroussonin A: A Technical Guide and Proposed Methodologies Based on the Bioactivity of Broussonin A

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary biological screening data for 4'-O-Demethylbroussonin A is not publicly available. This technical guide, therefore, utilizes the well-documented biological activities of its parent compound, Broussonin A, as a predictive framework. The experimental protocols and potential biological effects described herein are based on the activities observed for Broussonin A and serve as a comprehensive guide for the prospective screening of this compound.

Introduction

This compound is a natural phenolic compound belonging to the class of diphenylpropanes. While direct biological data is scarce, its structural similarity to Broussonin A suggests a potential for a range of pharmacological activities. Broussonin A, isolated from plants of the Broussonetia genus, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-proliferative properties. This guide provides a detailed overview of the established biological activities of Broussonin A and proposes a comprehensive preliminary screening workflow for this compound, complete with experimental protocols and data presentation formats.

Potential Biological Activities and Screening Strategy

Based on the profile of Broussonin A, the preliminary biological screening of this compound should focus on the following key areas:

-

Anti-inflammatory Activity: Investigating the inhibition of key inflammatory mediators and signaling pathways.

-

Anti-angiogenic Activity: Assessing the effect on endothelial cell proliferation, migration, and tube formation.

-

Cytotoxic and Anti-proliferative Activity: Evaluating the effect on various cancer cell lines.

-

Enzyme Inhibition Activity: Screening against relevant enzymes implicated in disease pathogenesis.

The following sections detail the experimental methodologies for each of these proposed screening areas.

Data Presentation: Summary of Broussonin A Biological Activity

The following tables summarize the reported quantitative data for the biological activities of Broussonin A, which can serve as a benchmark for the evaluation of this compound.

Table 1: Anti-inflammatory Activity of Broussonin A

| Assay | Cell Line | Stimulant | Measured Parameter | Result (IC₅₀) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO concentration | ~10 µM | [1] |

| iNOS Protein Expression | RAW 264.7 | LPS | Protein level | Significant reduction at 10 µM | [1] |

| NF-κB Activation | RAW 264.7 | LPS | Nuclear translocation | Inhibition at 10 µM | [1] |

Table 2: Anti-angiogenic Activity of Broussonin A

| Assay | Cell Line | Stimulant | Measured Parameter | Result (Concentration) | Reference |

| Endothelial Cell Proliferation | HUVECs | VEGF-A | Cell viability | Inhibition at 1-10 µM | [2][3] |

| Endothelial Cell Migration | HUVECs | VEGF-A | Migrated cells | Inhibition at 0.1-10 µM | [2][4] |

| Endothelial Cell Invasion | HUVECs | VEGF-A | Invading cells | Inhibition at 0.1-10 µM | [2][4] |

| Tube Formation | HUVECs | VEGF-A | Tube length | Inhibition at 1-10 µM | [2] |

Table 3: Anti-proliferative Activity of Broussonin A

| Cell Line | Assay | Result (IC₅₀) | Reference |

| Non-small cell lung cancer | Proliferation Assay | Not specified | [2] |

| Ovarian cancer cells | Proliferation Assay | Not specified | [2] |

| 3T3-L1 pre-adipocytes | Adipocyte Differentiation | Significant inhibition at 10 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments proposed for the preliminary biological screening of this compound.

Anti-inflammatory Activity

Principle: This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Anti-angiogenic Activity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound in the presence or absence of 10 ng/mL VEGF-A for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control.

Cytotoxic Activity

Principle: As described in section 4.2.1., the MTT assay can be adapted to screen for general cytotoxicity against a panel of human cancer cell lines.

Protocol:

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Seeding: Seed the cells in 96-well plates at their optimal densities.

-

Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

MTT Assay: Perform the MTT assay as described in section 4.2.1.

-

Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Proposed Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates the potential signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known mechanism of Broussonin A.[1]

References

- 1. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4'-O-Demethylbroussonin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethylbroussonin A is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the discovery, origin, and characteristics of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of its biological activities with available quantitative data, and an exploration of its potential mechanisms of action, including relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a natural product that has been isolated from the branches of the plant species Broussonetia papyrifera, commonly known as paper mulberry.[1][2][3][4] This plant belongs to the Moraceae family and is a rich source of various bioactive compounds, including a wide array of flavonoids and other phenolic substances. While the initial discovery and formal reporting of this compound from Broussonetia papyrifera are documented within the scientific literature, a recent 2022 study has also identified its presence in dandelion, highlighting its distribution in more than one plant genus.

Physicochemical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₅H₁₆O₃[5]

-

Molecular Weight: 244.29 g/mol [5]

-

Chemical Class: Phenol

Experimental Protocols

Isolation of this compound from Broussonetia papyrifera

The following is a generalized protocol for the isolation of this compound from the branches of Broussonetia papyrifera, based on common phytochemical extraction and isolation techniques.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The branches of Broussonetia papyrifera are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain phenolic compounds, is subjected to column chromatography on a silica gel column.

-

Elution and Fraction Collection: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the target compound are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography on a Sephadex LH-20 column to yield pure this compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

Biological Activities and Quantitative Data

While extensive quantitative data for this compound is still emerging, preliminary studies and its presence in plants with known medicinal properties suggest potential in several areas.

Anti-inflammatory Activity

A recent study has identified this compound as an effective anti-inflammatory phenolic compound in dandelion. The study provides mechanistic insights into its action.

Table 1: Anti-inflammatory Activity Data

| Assay/Model | Target/Mechanism | Result | Reference |

| Lipopolysaccharide (LPS)-stimulated THP-1 cell line | Toll-like receptor 4 (TLR4) / Myeloid differentiation protein-2 (MD-2) complex | High binding energy and competitive binding for MD-2 | [6] |

Potential Tyrosinase Inhibitory and Antioxidant Activities

Given that many phenolic compounds isolated from Broussonetia papyrifera exhibit tyrosinase inhibitory and antioxidant activities, it is plausible that this compound also possesses these properties. However, specific quantitative data (e.g., IC₅₀ values) for this compound in these assays are not yet widely reported in the available literature. Further research is required to quantify these potential activities.

Signaling Pathways and Mechanism of Action

The most detailed mechanistic insight into the biological activity of this compound comes from a study on its anti-inflammatory effects.

Inhibition of the TLR4 Signaling Pathway

The anti-inflammatory action of this compound has been linked to its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to compete for binding to the myeloid differentiation protein-2 (MD-2), which is a co-receptor for TLR4. By binding to MD-2, this compound can potentially inhibit the downstream signaling cascade initiated by lipopolysaccharide (LPS), a potent inflammatory stimulus.

Caption: Proposed mechanism of this compound in the TLR4 signaling pathway.

Future Directions

The discovery of this compound in multiple plant sources and the initial insights into its anti-inflammatory mechanism open up several avenues for future research. Key areas for further investigation include:

-

Quantitative Biological Evaluation: Comprehensive studies to determine the IC₅₀ values for its anti-inflammatory, antioxidant, tyrosinase inhibitory, and other potential biological activities.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models to validate the in vitro findings.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to understand the key structural features responsible for its biological activity and to potentially develop more potent derivatives.

-

Pharmacokinetic and Pharmacodynamic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential through the inhibition of the TLR4 signaling pathway. Its origin from Broussonetia papyrifera and its recent identification in dandelion suggest it may be more widespread than initially thought. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. Further in-depth studies are warranted to fully elucidate its pharmacological profile and to determine its viability as a lead compound for drug development.

References

Spectroscopic and Structural Elucidation of 4'-O-Demethylbroussonin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-O-Demethylbroussonin A, a natural product isolated from Broussonetia papyrifera. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data

The structural characterization of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data. These techniques provide detailed insights into the molecular formula, connectivity, and stereochemistry of the compound. The key data are summarized below.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the accurate mass and, consequently, the elemental composition of a molecule.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Molecular Formula |

| [M-H]⁻ | 243.0954 | 243.0965 | C₁₅H₁₅O₃ |

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual hydrogen and carbon atoms, respectively. The data presented here were acquired in methanol-d₄ (CD₃OD).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 134.7 | |

| 2 | 110.1 | 6.78 (d, 2.0) |

| 3 | 156.8 | |

| 4 | 103.5 | 6.22 (dd, 8.2, 2.0) |

| 5 | 158.5 | |

| 6 | 107.0 | 6.28 (d, 8.2) |

| 7 | 35.8 | 2.51 (t, 7.6) |

| 8 | 32.2 | 1.83 (m) |

| 9 | 35.6 | 2.51 (t, 7.6) |

| 1' | 135.4 | |

| 2', 6' | 129.2 | 6.98 (d, 8.5) |

| 3', 5' | 116.1 | 6.66 (d, 8.5) |

| 4' | 156.4 |

Experimental Protocols

The following sections describe the general experimental procedures for the isolation and spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Isolation of this compound

The isolation of this compound from its natural source, such as the branches of Broussonetia papyrifera, typically involves the following steps:

-

Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound (typically the ethyl acetate or a similar polarity fraction for a compound of this nature) is subjected to a series of chromatographic techniques for purification. This often includes:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compound using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

-

Spectroscopic Analysis

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR: To establish the connectivity between atoms, various two-dimensional NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

HR-MS analysis is performed to determine the accurate mass of the molecule.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

-

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol) is infused into the ESI source.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For phenolic compounds like this compound, negative ion mode ([M-H]⁻) is often preferred. The instrument is calibrated to ensure high mass accuracy.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of natural products.

Broussonin A: A Technical Review of its Biological Activities

An in-depth literature review of 4'-O-Demethylbroussonin A reveals a significant scarcity of available scientific data. While the compound is chemically defined with a registered CAS number (376361-97-6) and is known to be isolated from Broussonetia papyrifera, there is a notable lack of published studies detailing its biological activities, mechanisms of action, or associated experimental protocols.

Due to this lack of specific information, it is not feasible to construct the requested in-depth technical guide on this compound. However, the closely related parent compound, Broussonin A , also isolated from Broussonetia papyrifera, has been the subject of some biological investigations.

Therefore, this technical guide will focus on Broussonin A as a representative bioactive compound from this natural source, for which there is sufficient public data to meet the core requirements of this review. Broussonin A has demonstrated several interesting biological activities, including anti-inflammatory, anti-angiogenic, and enzyme inhibitory effects. This guide will provide a comprehensive overview of the existing literature on Broussonin A, presenting quantitative data, experimental methodologies, and the signaling pathways involved in its mode of action.

Broussonin A is a diarylpropane natural product that has garnered interest for its potential therapeutic properties. This section will delve into the available scientific literature to provide a detailed overview of its biological effects, with a focus on its anti-inflammatory and anti-angiogenic activities.

Quantitative Data on Biological Activities

The biological activities of Broussonin A have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in various experimental models.

| Enzyme Inhibition | ||

| Target Enzyme | IC50 Value | Reference |

| Butyrylcholinesterase (BChE) | 4.16 µM | [1] |

| Pancreatic lipase | 28.4 µM (for Broussonone A, a related compound) | [2] |

| Anti-Angiogenic Activity | |||

| Assay | Concentration Range | Effect | Reference |

| VEGF-A-stimulated endothelial cell proliferation | 0.1–10 µM | Suppression | [1] |

| VEGF-A-stimulated endothelial cell migration | 0.1–10 µM | Abrogation | [1][3] |

| VEGF-A-stimulated endothelial cell invasion | 0.1–10 µM | Abrogation | [1][3] |

| VEGF-A-stimulated tube formation | 0.1–10 µM | Abrogation | [1] |

| Microvessel formation from rat aortic rings | 0.1–10 µM | Abrogation | [1] |

| Anti-Inflammatory Activity | ||

| Model | Effect | Reference |

| LPS-stimulated iNOS expression | Suppression | [2] |

| Estrogenic Activity | ||

| Assay | Effect | Reference |

| Estrogen receptor ligand-binding | Positive | [2] |

| Estrogen-responsive element-luciferase reporter gene transcription | Positive | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activities of Broussonin A.

Cell Culture and Proliferation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology: HUVECs are seeded in 96-well plates and allowed to attach. The cells are then pretreated with varying concentrations of Broussonin A (0.1–10 µM) for 30 minutes. Subsequently, the cells are stimulated with vascular endothelial growth factor-A (VEGF-A). Cell proliferation is assessed after a specified incubation period using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Cell Migration and Invasion Assays

-

Methodology: Boyden chamber assays are typically used for both migration and invasion.

-

Migration: HUVECs, pretreated with Broussonin A, are seeded into the upper chamber of the Boyden apparatus. The lower chamber contains a chemoattractant, such as VEGF-A. After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted.

-

Invasion: The protocol is similar to the migration assay, but the membrane of the Boyden chamber is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. The ability of the cells to invade through this matrix is then quantified.

-

Tube Formation Assay

-

Methodology: HUVECs, pretreated with Broussonin A, are seeded onto a layer of basement membrane extract in a 96-well plate. Following stimulation with VEGF-A, the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length or the number of branch points using imaging software.

Rat Aortic Ring Assay

-

Methodology: Thoracic aortas are excised from rats, and 1 mm thick rings are embedded in a collagen gel. The rings are cultured in the presence of varying concentrations of Broussonin A with or without VEGF-A. The extent of microvessel sprouting from the aortic rings is observed and quantified over several days.

Western Blot Analysis for Signaling Pathway Components

-

Methodology: HUVECs are treated with Broussonin A and stimulated with VEGF-A. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total VEGFR-2, Akt, ERK, NF-κB). Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways Modulated by Broussonin A

Broussonin A exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of Broussonin A in inhibiting angiogenesis and inflammation.

Anti-Angiogenic Signaling Pathway of Broussonin A

Anti-Inflammatory Signaling Pathway of Broussonin A

References

Unveiling 4'-O-Demethylbroussonin A: A Technical Guide to its Identification in Broussonetia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Broussonetia, a member of the Moraceae family, is a rich source of diverse bioactive compounds, with flavonoids being a prominent class.[1] Among these is 4'-O-Demethylbroussonin A, a phenolic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the identification of this compound in Broussonetia species, with a focus on Broussonetia papyrifera (paper mulberry), from which it has been successfully isolated. This document outlines detailed experimental protocols, quantitative data, and relevant biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Profile of this compound

| Characteristic | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 376361-97-6 | [2] |

| Molecular Formula | C15H16O3 | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Source | Branches of Broussonetia papyrifera | [2] |

Experimental Protocols

The isolation and identification of this compound from Broussonetia papyrifera involves a multi-step process, as detailed in the research by Malaník et al. (2020).

Plant Material and Extraction

-

Plant Material: Young branches and twigs of Broussonetia papyrifera are collected and air-dried.

-

Extraction: The dried plant material is ground and extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with chloroform to separate compounds based on polarity. The chloroform-soluble fraction is collected for further purification, as it contains a wealth of phenolic compounds.

Chromatographic Isolation

A combination of chromatographic techniques is employed to isolate this compound from the complex chloroform-soluble extract.

Workflow for the Isolation of this compound

-

Silica Gel Column Chromatography: The chloroform extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A gradient of methanol and water is typically used as the mobile phase to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

Biological Activities and Potential Signaling Pathways

While extensive research on the specific biological activities of this compound is still emerging, preliminary studies on the extracts of Broussonetia papyrifera and related compounds suggest potential pharmacological effects.

Antioxidant Activity

Phenolic compounds isolated from the branches and twigs of Broussonetia papyrifera have demonstrated significant antioxidant properties.[3] The antioxidant potential of these compounds is often evaluated using assays such as the cellular antioxidant activity (CAA) assay.

Anti-inflammatory Activity

Several compounds isolated from Broussonetia papyrifera have shown potent anti-inflammatory effects.[4] These effects are often investigated in lipopolysaccharide (LPS)-stimulated cellular models, such as THP-1 cells. The inhibitory effects on the secretion of pro-inflammatory cytokines like IL-1β and TNF-α are key indicators of anti-inflammatory potential.

A potential mechanism for the anti-inflammatory action of compounds from Broussonetia papyrifera involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

Potential Anti-inflammatory Signaling Pathway

Quantitative Analysis

Quantitative data regarding the yield of this compound from Broussonetia papyrifera is crucial for evaluating its potential as a therapeutic agent. While specific yield percentages for this compound are not yet widely published, the overall yield of the chloroform-soluble extract from the ethanolic extract of the branches and twigs can provide a preliminary indication. Further quantitative analysis using techniques like HPLC-UV or LC-MS would be necessary to determine the precise concentration of this compound in various Broussonetia species and different plant parts.

Conclusion

This compound represents a promising natural product from Broussonetia papyrifera with potential antioxidant and anti-inflammatory properties. This technical guide provides a foundational framework for its isolation, identification, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and quantitative distribution in various Broussonetia species. The detailed methodologies and conceptual pathways presented herein are intended to facilitate and inspire future investigations into this intriguing molecule and its potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. Anti-inflammatory and antioxidant properties of chemical constituents of Broussonetia papyrifera | Masaryk University [muni.cz]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Paper Mulberry | Encyclopedia MDPI [encyclopedia.pub]

- 4. Anti-inflammatory and antioxidant properties of chemical constituents of Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Efficacy of 4'-O-Demethylbroussonin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethylbroussonin A, a natural compound of interest, has been investigated for its potential therapeutic applications. This document provides a compilation of detailed application notes and experimental protocols for in vitro assays relevant to the evaluation of this compound's biological activities. The included methodologies cover key areas of pharmacological research, including anti-inflammatory, anticancer, antioxidant, and tyrosinase inhibitory activities. The protocols are presented to guide researchers in designing and executing experiments to assess the efficacy and mechanism of action of this compound.

Anti-Inflammatory Activity

The anti-inflammatory potential of novel compounds is frequently assessed using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. These assays typically measure the inhibition of pro-inflammatory mediators.

Key Experiments & Data

While specific data for this compound is not available in the provided search results, related compounds have been shown to inhibit key inflammatory markers. For instance, other demethylated flavonoids have demonstrated dose-dependent inhibition of nitric oxide (NO) production and reduced expression of pro-inflammatory mediators like PGE2, IL-1β, and IL-6 in LPS-treated RAW 264.7 macrophages. Furthermore, suppression of iNOS and COX-2 protein and mRNA expression, as well as inhibition of nuclear translocation of NF-κB and AP-1, are common mechanisms of action for anti-inflammatory compounds.

Table 1: Hypothetical Anti-Inflammatory Activity Data for this compound

| Assay | Cell Line | Concentration (µM) | % Inhibition of NO Production | % Inhibition of IL-6 Secretion |

| Nitric Oxide Assay | RAW 264.7 | 1 | Data not available | Data not available |

| 10 | Data not available | Data not available | ||

| 50 | Data not available | Data not available | ||

| IL-6 ELISA | RAW 264.7 | 1 | Data not available | Data not available |

| 10 | Data not available | Data not available | ||

| 50 | Data not available | Data not available |

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Cells

This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways like NF-κB and MAPK.

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Anticancer Activity

The cytotoxic effects of a compound against cancer cells are a primary indicator of its anticancer potential. The MTT assay is a widely used colorimetric method to assess cell viability.

Key Experiments & Data

While no specific anticancer data for this compound was found, related chalcones have shown cytotoxic activity against various cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter.

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Appropriate cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow Visualization

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Key Experiments & Data

Specific antioxidant data for this compound is not available. The antioxidant capacity is often expressed as the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

Table 3: Hypothetical Antioxidant Activity Data for this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | Data not available |

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes how to measure the antioxidant capacity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plates

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value.

Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that treat hyperpigmentation.

Key Experiments & Data

While direct data for this compound is unavailable, many flavonoids and chalcones are known tyrosinase inhibitors. The inhibitory activity is quantified by the IC50 value.

Table 4: Hypothetical Tyrosinase Inhibition Data for this compound

| Enzyme Source | Substrate | IC50 (µM) |

| Mushroom Tyrosinase | L-DOPA | Data not available |

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound

-

Kojic acid (as a positive control)

-

96-well plates

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and mushroom tyrosinase solution.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding L-DOPA solution.

-

Measurement: Immediately measure the change in absorbance at 475 nm over a period of time (e.g., 5-10 minutes) using a microplate reader.

-

Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Melanin Synthesis Pathway Visualization

Caption: Inhibition of the melanin synthesis pathway by targeting tyrosinase.

Application Notes and Protocols: 4'-O-Demethylbroussonin A Tyrosinase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2] Natural products are a rich source of tyrosinase inhibitors, with compounds isolated from the Broussonetia genus showing significant promise.[3] This document provides a detailed protocol for assessing the tyrosinase inhibitory activity of 4'-O-Demethylbroussonin A, a compound structurally related to known potent tyrosinase inhibitors.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic conversion of a substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), to dopachrome.[8] In the presence of tyrosinase, L-DOPA is oxidized to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The formation of dopachrome can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 475 nm.[9] When an inhibitor like this compound is present, the rate of dopachrome formation is reduced, providing a measure of the inhibitor's potency.

Data Presentation

The inhibitory activity of this compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the tyrosinase activity by 50%. This value is determined by measuring the enzyme activity at various concentrations of the inhibitor and plotting the percent inhibition against the inhibitor concentration. For comparative purposes, the table below includes reported IC50 values for related compounds from the Broussonetia genus.

| Compound | Target Enzyme Activity | IC50 Value (µM) |

| Broussonin C | Mushroom Tyrosinase (Diphenolase) | 0.57[4][5][6][7] |

| Kazinol F | Mushroom Tyrosinase (Diphenolase) | 1.7[4] |

| Kazinol C | Mushroom Tyrosinase (Diphenolase) | 22.8[4] |

| Kazinol S | Mushroom Tyrosinase (Diphenolase) | 26.9[4] |

| This compound | Mushroom Tyrosinase (Diphenolase) | To be determined |

Experimental Protocol

This protocol is adapted from established methods for assessing mushroom tyrosinase inhibition.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., from Sigma-Aldrich)

-

This compound (of known purity)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

Kojic Acid (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Solution Preparation

-

Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

-

Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve the lyophilized powder in cold sodium phosphate buffer. Aliquot and store at -20°C. Before use, dilute to the desired working concentration (e.g., 100 U/mL) with the same buffer.

-

L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.

-

This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh and dissolve this compound in DMSO.

-

Kojic Acid Stock Solution (e.g., 1 mM in distilled water or buffer): Prepare a stock solution of the positive control.

Assay Procedure

-

Prepare Serial Dilutions of the Inhibitor:

-

Based on the activity of related compounds, a suggested starting concentration range for this compound is 0.1 µM to 100 µM.

-

Perform serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve the desired final concentrations in the assay wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

-

-

Set up the 96-well Plate:

-

Test Wells: Add 20 µL of the various dilutions of this compound.

-

Positive Control Wells: Add 20 µL of various dilutions of Kojic Acid.

-

Negative Control Well (100% activity): Add 20 µL of the buffer (with the same final DMSO concentration as the test wells).

-

Blank Well (Substrate blank): Add 40 µL of buffer.

-

-

Add Enzyme: To all wells except the blank, add 20 µL of the mushroom tyrosinase working solution (e.g., 100 U/mL).

-

Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or a controlled temperature, e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the Reaction: Add 160 µL of the L-DOPA working solution (e.g., final concentration of 2 mM) to all wells.

-

Measure Absorbance: Immediately start measuring the absorbance at 475 nm using a microplate reader. Take readings every minute for a total of 10-20 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial rate of reaction (V) for each well by plotting absorbance against time and calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Calculate Percent Inhibition: The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [(V_control - V_sample) / V_control] x 100

Where:

-

V_control is the rate of reaction of the negative control.

-

V_sample is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Tyrosinase in Melanin Synthesis

Caption: Tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone, which leads to melanin formation. This compound inhibits this process.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the this compound tyrosinase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Moraceae Plants with Tyrosinase Inhibitory Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. tyrosinase activity ic50: Topics by Science.gov [science.gov]

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4'-O-Demethylbroussonin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for commonly used cell-based assays to evaluate the potential cytotoxicity of 4'-O-Demethylbroussonin A. The described methods—MTT, LDH, and Caspase-3/7 assays—are foundational techniques in drug discovery and toxicology to assess cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation

Currently, there is no publicly available quantitative data specifically detailing the cytotoxic effects (e.g., IC50 values) of this compound on various cancer cell lines. Researchers initiating studies on this compound would need to generate this data empirically. Below is a template table for summarizing such prospective data.

Table 1: Template for Summarizing IC50 Values of this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |

| e.g., A549 | Lung Carcinoma | 48 | Data to be determined |

| e.g., HeLa | Cervical Cancer | 48 | Data to be determined |

| e.g., HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |

Experimental Protocols

The following are detailed protocols for three key cell-based assays to characterize the cytotoxic activity of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

-

Incubation: Incubate the plate for the desired treatment period.

-

Reagent Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control.

Visualization of Signaling Pathways and Workflows

As the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, a general representation of the intrinsic and extrinsic apoptosis pathways is provided below. This diagram illustrates the key molecular players that could be investigated in future studies.

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a novel compound like this compound.

References

- 1. Cytotoxic activity of the alkaloids from Broussonetia papyrifera fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic constituents from the leaves of Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review [mdpi.com]

- 8. (PDF) Prenylated Flavonoids with Selective Toxicity against Human Cancers (2023) | Tomasz Tronina | 6 Citations [scispace.com]

Application Notes and Protocols for the Quantification of 4'-O-Demethylbroussonin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethylbroussonin A is a prenylated stilbenoid found in various plant species, notably from the genus Broussonetia. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development.

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 376361-97-6 | [1] |

| Molecular Formula | C15H16O3 | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [2] |

| Purity | ≥98% (commercially available) | [2] |

Analytical Method Development

The quantification of this compound can be achieved using reversed-phase HPLC coupled with a UV or MS detector. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices like purified plant extracts.

Recommended Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid or phosphoric acidB: Acetonitrile or Methanol |

| Gradient Elution | Start with a lower concentration of organic phase (B) and gradually increase. A typical gradient could be: 0-20 min, 30-70% B20-25 min, 70-90% B25-30 min, 90-30% B (column wash and re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

| Detection Wavelength | Approximately 320-325 nm. It is highly recommended to use a Diode Array Detector (DAD) to determine the optimal absorption maximum of this compound during method development. Stilbenoids like piceatannol exhibit a maximum absorbance around 323.5 nm.[3] |

| Internal Standard (IS) | 4-Methylumbelliferone is a potential internal standard that has been successfully used for the quantification of other stilbenoids.[4] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex matrices such as biological fluids or crude plant extracts, LC-MS offers higher selectivity and sensitivity.

Recommended LC-MS Conditions:

| Parameter | Recommended Condition |

| LC System | As described for HPLC-UV. |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |

| Ionization Source | Electrospray Ionization (ESI) in negative or positive ion mode. Negative mode is often preferred for phenolic compounds. |

| MS/MS Detection | For triple quadrupole instruments, operate in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity. Precursor and product ions for this compound need to be determined by infusing a standard solution. |

| Gas Temperatures and Flow Rates | Optimize according to the instrument manufacturer's recommendations. |

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (Broussonetia sp.)

-

Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered plant material.

-

Add 20 mL of an appropriate solvent (e.g., 80% methanol or ethanol).

-

Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants.

-

-

Filtration: Filter the combined extract through a 0.45 µm syringe filter before HPLC or LC-MS analysis.

-

Internal Standard Spiking: For quantitative analysis, add a known concentration of the internal standard (e.g., 4-methylumbelliferone) to the sample before extraction.

Protocol 2: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL. Store at -20 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.1 to 100 µg/mL.

-

Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 4-methylumbelliferone) in methanol (e.g., 1 mg/mL). Add a fixed amount to all standard and sample solutions to achieve a final concentration within the linear range of the detector.

-

Calibration Curve: Inject the working standard solutions into the HPLC or LC-MS system. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should be > 0.99.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Example)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 | ≥ 0.995 |

| Range (µg/mL) | 0.5 - 50 | - |

| Limit of Detection (LOD) (µg/mL) | 0.1 | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 | - |

| Precision (%RSD) | < 2% | ≤ 2% |

| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |

Table 2: Quantification of this compound in a Plant Extract (Example)

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Plant Extract 1 | 125680 | 62840 | 2.00 | 25.0 |

| Plant Extract 2 | 151230 | 63012 | 2.40 | 30.0 |

| Plant Extract 3 | 98765 | 62510 | 1.58 | 19.8 |

Visualizations

Caption: Workflow for the quantification of this compound.

Caption: Logical flow for HPLC-UV method development and validation.

References

4'-O-Demethylbroussonin A: Application Notes for Skincare Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethylbroussonin A, a prenylated flavonoid derived from Broussonetia papyrifera (paper mulberry), presents a promising bioactive compound for the development of advanced skincare formulations. The paper mulberry has a long history of use in traditional medicine for treating skin disorders, and modern research has identified its extracts as potent agents for skin lightening and moisturization.[1] Extracts and their constituents have demonstrated strong inhibitory effects on the tyrosinase enzyme, a key regulator of melanin production, alongside notable anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] These multifaceted activities position this compound as a compelling candidate for addressing a range of dermatological concerns, including hyperpigmentation, inflammatory conditions, and oxidative stress-induced skin aging.

This document provides detailed application notes, quantitative data on related compounds, and experimental protocols to guide the research and development of skincare products incorporating this compound.

Mechanism of Action

The primary mechanism of action for this compound in skincare is believed to be the inhibition of melanogenesis. This process is regulated by a complex signaling cascade, with the microphthalmia-associated transcription factor (MITF) playing a central role. MITF governs the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By inhibiting tyrosinase, this compound can effectively suppress the initial and rate-limiting steps of melanin synthesis.

Furthermore, its potential antioxidant properties can help mitigate oxidative stress from environmental aggressors like UV radiation, a known trigger for melanogenesis. The anti-inflammatory effects may also contribute to its skin-lightening benefits by reducing inflammation-induced pigmentation.

Potential Skincare Applications

-

Hyperpigmentation and Skin Lightening: By inhibiting tyrosinase activity and melanin production, this compound can be formulated into products targeting dark spots, melasma, and uneven skin tone.

-

Anti-aging: Its antioxidant properties can help neutralize free radicals, protecting the skin from premature aging, including the formation of fine lines and wrinkles.

-

Anti-inflammatory: The compound's ability to modulate inflammatory responses makes it a potential ingredient for soothing irritated skin and addressing inflammatory skin conditions.

-

Photoprotection: By reducing oxidative stress and inflammation associated with UV exposure, it may offer adjunctive photoprotective benefits.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory activities of structurally related compounds isolated from Broussonetia species. This data provides a strong indication of the potential efficacy of this compound.

Table 1: Tyrosinase Inhibitory Activity of Compounds from Broussonetia Species

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Kazinol C | Tyrosinase (Monophenolase) | 17.9 | [3] |

| Tyrosinase (Diphenolase) | 22.8 | [3] | |

| Broussonin C | Tyrosinase (Monophenolase) | 0.57 | [3] |

| Tyrosinase (Diphenolase) | 0.57 | [3] | |

| Kazinol F | Tyrosinase (Monophenolase) | 0.43 | [3] |

| Tyrosinase (Diphenolase) | 26.9 | [3] |

Note: The data presented is for compounds structurally related to this compound and should be used as a reference for its potential activity.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound as a skincare ingredient.

Mushroom Tyrosinase Inhibition Assay

This assay assesses the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

This compound (test compound)

-